molecular formula C12H22O B14579363 3,8-Dimethyl-4-methylidenenon-7-EN-2-OL CAS No. 61685-43-6

3,8-Dimethyl-4-methylidenenon-7-EN-2-OL

Cat. No.: B14579363
CAS No.: 61685-43-6
M. Wt: 182.30 g/mol
InChI Key: AAFHMVVFLFFVRJ-UHFFFAOYSA-N
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Description

3,8-Dimethyl-4-methylidenenon-7-EN-2-OL is a chemical compound with the molecular formula C12H22O . It is known for its unique structure and properties, making it a subject of interest in various scientific fields. This compound is often used in the synthesis of other chemicals and has applications in different industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dimethyl-4-methylidenenon-7-EN-2-OL involves several steps, including the use of specific reagents and catalysts. The exact synthetic route can vary, but it generally involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are typically hydrocarbons with specific functional groups.

    Reaction Conditions: The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained.

    Catalysts: Catalysts are often used to speed up the reaction and increase the yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of advanced technologies and equipment ensures high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,8-Dimethyl-4-methylidenenon-7-EN-2-OL undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced products.

    Substitution: In this reaction, one functional group in the compound is replaced by another group.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons .

Scientific Research Applications

3,8-Dimethyl-4-methylidenenon-7-EN-2-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3,8-Dimethyl-4-methylidenenon-7-EN-2-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3,8-Dimethyl-4-methylidenenon-7-EN-2-OL include:

    3,8-Dimethyl-4-methylidenenon-7-en-2-one: This compound has a similar structure but differs in its functional groups.

    3,8-Dimethyl-4-methylidenenon-7-en-2-amine: Another similar compound with an amine group instead of a hydroxyl group.

Uniqueness

What sets this compound apart from these similar compounds is its unique combination

Properties

CAS No.

61685-43-6

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

3,8-dimethyl-4-methylidenenon-7-en-2-ol

InChI

InChI=1S/C12H22O/c1-9(2)7-6-8-10(3)11(4)12(5)13/h7,11-13H,3,6,8H2,1-2,4-5H3

InChI Key

AAFHMVVFLFFVRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)O)C(=C)CCC=C(C)C

Origin of Product

United States

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